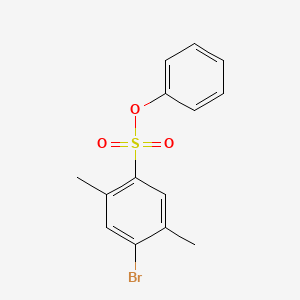

phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group attached to a sulfonate moiety, which is further substituted with a bromine atom and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-bromo-2,5-dimethylbenzene followed by the esterification with phenol. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a dehydrating agent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, where a nucleophile replaces the sulfonate group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and methyl groups.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4). The reactions are typically carried out under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted aromatic compounds with various electrophiles.

Nucleophilic Substitution: Products with nucleophiles replacing the sulfonate group.

Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.

Scientific Research Applications

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into aromatic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate, bromine, and methyl groups. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound may also participate in signaling pathways by acting as a ligand or inhibitor, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Phenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate: Similar structure with a chlorine atom instead of bromine.

Phenyl 4-fluoro-2,5-dimethylbenzene-1-sulfonate: Similar structure with a fluorine atom instead of bromine.

Phenyl 4-iodo-2,5-dimethylbenzene-1-sulfonate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions, such as bromination and debromination, which are not possible with other halogens.

Biological Activity

Phenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, a sulfonate compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom and a sulfonate group attached to a dimethyl-substituted phenyl ring. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Effects:

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests that it might serve as a lead compound in the development of new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within cells:

- Enzyme Inhibition: The sulfonate group mimics natural substrates, allowing it to inhibit enzyme activity, which disrupts critical metabolic pathways.

- Binding Affinity: The bromine and dimethyl groups enhance binding affinity to target proteins, increasing the compound's efficacy.

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

A recent investigation highlighted the compound's effect on MDA-MB-231 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM. Apoptotic markers such as cleaved PARP and caspase-3 were significantly elevated in treated cells, confirming the compound's role in promoting apoptosis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Table 2: Effects on Cancer Cell Viability

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Cleaved PARP) |

|---|---|---|

| 0 | 100 | Low |

| 10 | 85 | Moderate |

| 25 | 60 | High |

| 50 | 30 | Very High |

Properties

IUPAC Name |

phenyl 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-9-14(11(2)8-13(10)15)19(16,17)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLZCUUJGVUMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.